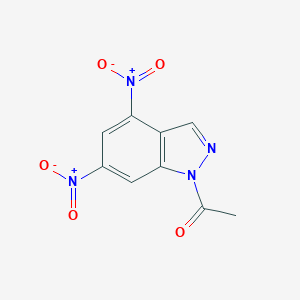![molecular formula C28H24N4O4 B389149 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 313050-14-5](/img/structure/B389149.png)
4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic molecule that features a 1,3-benzodioxole ring, a pyrazole ring, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 1,3-benzodioxole ring: This can be achieved by cyclization of catechol with formaldehyde.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a β-diketone.
Coupling reactions: The benzodioxole and pyrazole intermediates are coupled using a suitable linker, often involving a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Specific pathways and targets would depend on the context of its application, such as anticancer or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with pyrazole rings are known for their diverse pharmacological properties.
Phenyl-substituted pyrazoles: These compounds have similar structural features and are used in various medicinal chemistry applications.
Uniqueness
The uniqueness of 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one lies in its combination of the benzodioxole and pyrazole rings, along with specific substituents that confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
313050-14-5 |
|---|---|
Molekularformel |
C28H24N4O4 |
Molekulargewicht |
480.5g/mol |
IUPAC-Name |
4-[1,3-benzodioxol-5-yl-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H24N4O4/c1-17-24(27(33)31(29-17)20-9-5-3-6-10-20)26(19-13-14-22-23(15-19)36-16-35-22)25-18(2)30-32(28(25)34)21-11-7-4-8-12-21/h3-15,26,29-30H,16H2,1-2H3 |
InChI-Schlüssel |
RGLQIXVLWLGTDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCO4)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCO4)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B389067.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389074.png)

![2-{[2-(3-chlorophenoxy)propanoyl]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389076.png)
![2-[(2-chlorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389077.png)
![(4E)-5-[4-(dimethylamino)phenyl]-1-hexyl-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B389078.png)
![N-(furan-2-ylmethyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389079.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389080.png)
![N-[5-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B389081.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)

![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389088.png)

